6-(2,4-Dimethylphenoxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(2,4-dimethylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3 |
InChI Key |
CFQWTDXFYBEQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(2,4-Dimethylphenoxy)pyridin-3-amine
General Synthetic Strategy
The synthesis of This compound generally follows a multi-step approach involving:
- Introduction of the 2,4-dimethylphenoxy group onto a pyridine ring, typically via nucleophilic aromatic substitution (SNAr) or coupling reactions.
- Reduction or introduction of the amino group at the 3-position of the pyridine ring.
- Use of commercially available starting materials such as substituted chloropyridines and methyl-substituted phenols.
Key Literature Synthesis Route
A representative synthesis described in the literature involves the following steps:
Step 1: Preparation of 6-Chloro-3-nitropyridine Intermediate
- Starting from 2,6-dichloro-3-nitropyridine , selective substitution of one chloro substituent is performed.
- This intermediate is crucial for further functionalization at the 6-position.
Step 2: Coupling with 2,4-Dimethylphenol
- The 2,4-dimethylphenol is reacted with the 6-chloro-3-nitropyridine derivative under basic conditions.
- Typical conditions involve potassium carbonate as a base and polar aprotic solvents like dimethylformamide (DMF).
- Microwave irradiation can be employed to accelerate the reaction.
- This step forms the 6-(2,4-dimethylphenoxy)-3-nitropyridine intermediate.
Step 3: Reduction of Nitro Group to Amine
- The nitro group at the 3-position is reduced to an amino group.
- Common reducing agents include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation using nickel(II) chloride hydrate and sodium borohydride.
- This yields the target compound This compound .
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 6-chloro-3-nitropyridine intermediate | Heating 2,6-dichloro-3-nitropyridine with suitable amine or nucleophile | Not always isolated | Intermediate for coupling |
| 2 | Coupling with 2,4-dimethylphenol | 2,4-dimethylphenol, K2CO3, DMF, microwave irradiation, 140 °C, 1-4 h | ~70-80% | Microwave accelerates reaction, solvent choice critical |
| 3 | Reduction of nitro to amine | Sodium hydrosulfite or NiCl2·6H2O + NaBH4, aqueous or alcoholic medium | 65-85% | Mild conditions preserve other functionalities |
Note: Yields are approximate and depend on scale and exact conditions.
Alternative Synthetic Approaches
Recent advances in multicomponent reactions (MCRs) and microwave-assisted synthesis have enabled more efficient routes to functionalized pyridines, including amino-substituted derivatives.
Multicomponent Synthesis Using Hexamethyldisilazane (HMDS):
This method involves reacting aromatic ketones, aldehydes, and HMDS as a nitrogen source under microwave irradiation with Lewis acid catalysts such as BF3·OEt2 or TMSOTf.
Although primarily reported for triaryl-substituted pyridines and pyrimidines, this approach offers a versatile platform for constructing functionalized pyridines with amino substituents.
Reaction optimization shows yields ranging from 58% to over 90% depending on substrates and conditions.Sonogashira Coupling and Subsequent Functional Group Transformations:
In some synthetic schemes, Sonogashira coupling is used to introduce alkyne substituents that can be further modified to yield amino-functionalized pyridines.
Summary of Reaction Optimization Data
The following table summarizes catalyst and solvent effects in the synthesis of nitrogen-containing pyridines, which can be adapted for the preparation of this compound analogs:
| Entry | Catalyst/Lewis Acid | Solvent | Yield of Amino-Pyridine (%) | Notes |
|---|---|---|---|---|
| 1 | TMSOTf | Toluene | Up to 92% | High selectivity for pyridine formation |
| 2 | BF3·OEt2 | Toluene | 58-68% | Selective for pyrimidine formation; can be tuned |
| 3 | In(OTf)3 | Toluene | ~80% | Good catalytic activity |
| 4 | Fe(OTf)3 | Toluene | ~80% | Moderate yields |
| 5 | AlCl3 | Toluene | Up to 91% | Effective Lewis acid catalyst |
| 6 | Brønsted acids (TfOH) | Toluene | 82% | Promotes reaction but less selective |
Reaction conditions typically involve microwave irradiation at 150 °C for 0.5–2 hours.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2,4-Dimethylphenoxy)pyridin-3-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Comparison Points :
- Electron-Donating vs. Electron-Withdrawing Groups: 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine (C₁₃H₁₄N₂O₂): Replacing a methyl group with methoxy introduces moderate electron-donating and hydrogen-bonding capabilities. This modification may alter solubility and receptor interactions compared to the target compound . This compound is associated with pesticidal applications, as inferred from its HS code classification .
Table 1: Substituent Effects on Phenyl Ring
| Compound | Substituents | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| 6-(2,4-Dimethylphenoxy)pyridin-3-amine | 2,4-dimethyl | C₁₃H₁₄N₂O | High lipophilicity, potential stability |
| 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine | 2-methoxy,4-methyl | C₁₃H₁₄N₂O₂ | Enhanced hydrogen-bonding capacity |
| 6-(2,4-Dichlorophenoxy)pyridin-3-amine | 2,4-dichloro | C₁₁H₈Cl₂N₂O | Pesticidal/antimicrobial potential |
Bulky Substituents and Pharmacological Activity
6-(4-tert-Butylphenoxy)pyridin-3-amine (C₁₅H₁₈N₂O):
- The tert-butyl group increases steric bulk and lipophilicity, improving membrane permeability. This compound is explicitly noted as an antineoplastic agent and a Notch signaling pathway inhibitor, highlighting its therapeutic relevance in oncology .
Comparison :
- The tert-butyl analog exhibits a molecular weight of 250.3 g/mol, significantly higher than the target compound (214.3 g/mol), which may impact pharmacokinetics (e.g., absorption and distribution).
Heterocyclic and Functional Group Modifications
6-((1-Methyl-1H-pyrazol-4-yl)methoxy)pyridin-3-amine :
- Such modifications are common in drug design to optimize metabolic stability .
6-(Trifluoromethoxy)pyridin-3-amine (C₆H₅F₃N₂O):
Table 2: Functional Group Variations
| Compound | Functional Group | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| This compound | Phenoxy + methyl | C₁₃H₁₄N₂O | Balanced lipophilicity and stability |
| 6-(Trifluoromethoxy)pyridin-3-amine | Trifluoromethoxy | C₆H₅F₃N₂O | High metabolic stability |
| 6-((1-Methyl-1H-pyrazol-4-yl)methoxy)pyridin-3-amine | Pyrazole-methoxy | C₁₀H₁₂N₄O | Enhanced target interaction potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
